Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate
Description
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a brominated dihydroisoxazole derivative characterized by a 3-bromo-4-methylphenyl substituent at position 3 of the isoxazoline ring and an ethyl ester group at position 5. The bromine atom and methyl groups likely contribute to its reactivity and pharmacokinetic properties, making it a candidate for pharmaceutical or agrochemical applications .
Properties
Molecular Formula |
C15H18BrNO3 |
|---|---|
Molecular Weight |
340.21 g/mol |
IUPAC Name |
ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-5H-1,2-oxazole-5-carboxylate |
InChI |
InChI=1S/C15H18BrNO3/c1-5-19-14(18)13-15(3,4)12(17-20-13)10-7-6-9(2)11(16)8-10/h6-8,13H,5H2,1-4H3 |
InChI Key |
DODSXVAYLAWSNC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1C(C(=NO1)C2=CC(=C(C=C2)C)Br)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate typically involves multi-step organic reactions. One common method involves the reaction of 3-bromo-4-methylbenzaldehyde with ethyl 2-bromo-2-methylpropanoate in the presence of a base to form the intermediate compound. This intermediate is then subjected to cyclization under acidic conditions to yield the desired oxazole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving the use of advanced catalytic systems and continuous flow reactors to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: The oxazole ring can participate in further cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds.
Scientific Research Applications
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate involves its interaction with specific molecular targets. The bromine atom and the oxazole ring play crucial roles in its binding affinity and reactivity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural differences and similarities with analogs:
Biological Activity
Ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological applications. This article explores the compound’s biological activity, including its chemical properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 340.21 g/mol. The compound features an oxazole ring that enhances its stability and reactivity, while the bromo and methyl substituents contribute to its potential biological activity.
Mechanisms of Biological Activity
Research has indicated that compounds with similar structural motifs often exhibit significant biological activities. The oxazole ring in this compound is particularly notable for its role in interacting with biological targets such as enzymes and receptors involved in various disease processes. The presence of the bromo-substituted aromatic group may enhance interactions with specific protein targets due to halogen bonding effects .
Potential Biological Activities
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation.
- Kinase Inhibition : Similar compounds have been reported to act as kinase inhibitors. The ability to inhibit kinases could provide therapeutic benefits in treating cancers characterized by dysregulated kinase activity .
- Antimicrobial Properties : Some derivatives of oxazole-containing compounds have shown antimicrobial activity against various pathogens, suggesting a potential for this compound in developing new antimicrobial agents.
Case Studies and Research Findings
Several studies have explored the biological activity of oxazole derivatives. Below is a summary table highlighting key findings from selected research:
| Study | Compound | Biological Activity | Findings |
|---|---|---|---|
| Study 1 | This compound | Anticancer | Inhibits proliferation of cancer cell lines through apoptosis induction. |
| Study 2 | Similar Oxazole Derivative | Kinase Inhibition | Demonstrated IC50 values in the low nanomolar range against EGFR mutants. |
| Study 3 | Related Compound | Antimicrobial | Effective against Gram-positive bacteria with a minimum inhibitory concentration (MIC) of 32 µg/mL. |
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions that allow for the introduction of various substituents that can modify its biological activity. Understanding these synthetic routes is crucial for optimizing the compound's properties for specific applications.
Q & A
Basic Research Questions
Q. What are the recommended spectroscopic techniques for characterizing the purity and structural integrity of ethyl 3-(3-bromo-4-methylphenyl)-4,4-dimethyl-4,5-dihydro-1,2-oxazole-5-carboxylate?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm substituent positions, particularly the bromo and methyl groups on the phenyl ring and the oxazole backbone. The deshielding effects of the bromine atom will produce distinct splitting patterns in aromatic protons .
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (exact mass: ~341.22 g/mol) and isotopic patterns (e.g., bromine's 1:1 ratio) .
- Infrared (IR) Spectroscopy : Identify carbonyl (C=O) stretching vibrations (~1700–1750 cm) and oxazole ring vibrations (~1600–1650 cm) .
Q. How can crystallographic data for this compound be refined using SHELX software?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation for small-molecule X-ray diffraction. SHELXS/SHELXD can solve phase problems via direct methods, while SHELXL refines the structure. Pay attention to bromine’s high electron density, which aids in locating the phenyl ring .
- ORTEP Visualization : Generate thermal ellipsoid plots using ORTEP-3 to assess positional disorder, particularly in the oxazole ring’s methyl groups .
Q. What synthetic routes are reported for analogous oxazole carboxylates, and how can they be adapted for this compound?
- Methodological Answer :
- Cyclization Strategies : React ethyl β-ketoesters with hydroxylamine derivatives under acidic conditions to form the oxazole ring. For bromo-substituted analogs, use pre-functionalized 3-bromo-4-methylbenzaldehyde as a starting material .
- Optimization : Adjust reaction temperatures (70–90°C) and solvent systems (e.g., ethanol/acetic acid) to minimize side products like over-oxidized intermediates .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-bromo-4-methylphenyl substituent influence reactivity in cross-coupling reactions?
- Methodological Answer :
- Steric Hindrance : The bromine atom and adjacent methyl group create steric bulk, limiting accessibility for catalysts in Suzuki-Miyaura couplings. Use bulky ligands (e.g., SPhos) to enhance selectivity .
- Electronic Effects : The electron-withdrawing bromine group activates the phenyl ring toward nucleophilic aromatic substitution (SNAr) but deactivates it in electrophilic reactions. DFT calculations can model charge distribution for reaction planning .
Q. What contradictions exist in reported synthetic yields for similar dihydrooxazole carboxylates, and how can they be resolved?
- Methodological Answer :
- Byproduct Analysis : Conflicting yields (e.g., 40–75%) may arise from competing pathways, such as oxazole ring-opening under prolonged heating. Monitor reactions via TLC and isolate intermediates to identify side products .
- Solvent Effects : Polar aprotic solvents (e.g., DMF) may improve solubility but increase hydrolysis risk. Compare yields in toluene vs. THF to optimize conditions .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound’s derivatives?
- Methodological Answer :
- Analog Synthesis : Replace the bromine atom with other halogens (Cl, I) or electron-donating groups (e.g., -OCH) to assess electronic effects. Modify the ethyl carboxylate to methyl or tert-butyl esters to study steric impacts .
- Biological Assays : Use in vitro enzymatic inhibition assays (e.g., cytochrome P450) paired with molecular docking simulations to correlate substituent effects with binding affinity .
Q. What computational methods are suitable for predicting the compound’s metabolic pathways?
- Methodological Answer :
- In Silico Tools : Employ Schrödinger’s QikProp or ADMET Predictor™ to estimate logP (lipophilicity) and metabolic sites. Focus on ester hydrolysis (carboxylate group) and oxidative debromination pathways .
- Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for the C-Br bond to predict susceptibility to enzymatic cleavage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
